molecular formula C18H19N5O2 B3007624 4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one CAS No. 1319145-74-8

4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one

Cat. No.: B3007624
CAS No.: 1319145-74-8
M. Wt: 337.383
InChI Key: GUFMIARYVYOFND-UHFFFAOYSA-N
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Description

The compound 4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a 3-methylbenzyl group and a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 3-methylpyrazole substituent.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-[5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-11-4-3-5-13(6-11)9-23-10-14(8-16(23)24)17-19-18(25-22-17)15-7-12(2)20-21-15/h3-7,14H,8-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFMIARYVYOFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CC(CC2=O)C3=NOC(=N3)C4=NNC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)-1-(3-methylbenzyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including a pyrrolidinone core linked to a pyrazole and an oxadiazole moiety. Its molecular formula is C_{16}H_{18}N_{4}O_{2}, with a molecular weight of approximately 298.34 g/mol.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to the target molecule have shown effectiveness in reducing inflammation in animal models. In one study, a pyrazole derivative was tested against carrageenan-induced edema in rats, demonstrating comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

2. Antimicrobial Activity

The pyrazole moiety has been associated with antimicrobial effects against various bacterial strains. Studies have reported that similar compounds significantly inhibited the growth of E. coli, Staphylococcus aureus, and Klebsiella pneumoniae. The presence of specific substituents on the pyrazole ring enhances the antimicrobial activity, suggesting that modifications can lead to more potent derivatives .

3. Anticancer Potential

Research into the anticancer properties of pyrazole derivatives has revealed promising results. Compounds with similar structural features have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Certain derivatives inhibit enzymes like cyclooxygenase (COX) involved in inflammatory pathways.
  • DNA Interaction : Some pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Receptor Modulation : The compound may act on various receptors, including those involved in pain and inflammation pathways.

Case Studies

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsDemonstrated significant reduction in edema comparable to indomethacin
Study BAssess antimicrobial activityShowed inhibition against multiple bacterial strains
Study CInvestigate anticancer propertiesInduced apoptosis in MCF-7 cells with IC50 values in low micromolar range

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property Target Compound Comparative Compound (CAS: 1251616-52-0)
Central Ring Pyrrolidin-2-one (5-membered lactam) Pyridin-2-one (6-membered aromatic ring)
Oxadiazole Substituent 3-Methyl-1H-pyrazol-5-yl 4-Methoxyphenyl
Molecular Formula C₂₁H₂₁N₅O₂ (estimated) C₂₂H₁₉N₃O₃
Molecular Weight ~379.43 g/mol (estimated) 373.4 g/mol
Key Functional Groups Methylpyrazole (electron-rich), methylbenzyl Methoxyphenyl (electron-donating), methylbenzyl

Implications of Structural Variations

Central Ring System

  • Its non-aromatic nature may improve solubility compared to aromatic systems.
  • Pyridin-2-one (Comparative): The 6-membered aromatic ring offers planar geometry, favoring π-π stacking interactions but possibly reducing metabolic stability due to susceptibility to oxidation .

Substituent Effects

  • Oxadiazole Substituents: 3-Methylpyrazole (Target): The pyrazole’s electron-rich N-heterocycle may facilitate hydrogen bonding with biological targets, enhancing affinity.

Physicochemical Properties

  • The target compound’s estimated molecular weight (~379.43 g/mol) and methylpyrazole substituent may confer higher lipophilicity than the comparative compound (373.4 g/mol), influencing membrane permeability and bioavailability.

Q & A

Q. What steps mitigate low yields in multi-step syntheses?

  • Methodological Answer : Intermediate isolation and characterization (e.g., via LC-MS) identify bottlenecks. Optimize protecting group strategies (e.g., trityl for pyrrolidinone intermediates) to prevent side reactions. Consider flow chemistry for improved heat/mass transfer in critical steps .

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